1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 388.464. The purity is usually 95%.
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Scientific Research Applications
Biomimetic Oxidation Studies
Biomimetic oxidation processes often utilize compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea for catalytic purposes. For instance, the oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol), a lignin model compound, with H2O2 catalyzed by iron(III) porphyrins and horseradish peroxidase (HRP) in ionic liquids demonstrates the potential application of related compounds in biomimetic oxidation processes. This research highlights the enhanced catalytic activity and recyclability of the catalysts in ionic liquids, potentially due to the stabilization of high-valent oxo-iron(IV) π-cation radical intermediates (Kumar, Jain, & Chauhan, 2007).
Supramolecular Self-Assembly
The compound's framework is conducive to supramolecular self-assembly processes. Research involving uranyl isothiosemicarbazone complexes, which share structural similarities, has been instrumental in understanding the role of solvents in mixed-ligand supramolecular self-assembly architectures. These studies provide insights into how varying solvent types can influence the geometric and electronic properties of the assembled structures, leading to applications in material science and nanotechnology (Takjoo & Mague, 2017).
Corrosion Inhibition
Derivatives of urea, similar in structure to the compound , have been evaluated for their effectiveness as corrosion inhibitors for metals such as mild steel in acidic environments. The protective action against corrosion, deduced through various analytical methods, underscores the potential application of these compounds in industrial settings to enhance the longevity and durability of metal structures (Mistry, Patel, Patel, & Jauhari, 2011).
Protective Groups in Synthesis
In synthetic chemistry, protecting groups such as the 3,4-dimethoxybenzyl group are essential for the selective activation or deactivation of functional groups. Research has demonstrated the effectiveness of the DMPM (3,4-dimethoxybenzyl) protecting group for hydroxy functions, showing its facile removal compared to other protecting groups. This attribute is particularly valuable in the synthesis of complex organic molecules, including macrolides and polyether antibiotics (Oikawa, Tanaka, Horita, Yoshioka, & Yonemitsu, 1985).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIUBOISMYIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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